molecular formula C6H2Cl2N2O2 B3138568 2,5-Pyrazinedicarbonyl dichloride CAS No. 46112-20-3

2,5-Pyrazinedicarbonyl dichloride

Cat. No.: B3138568
CAS No.: 46112-20-3
M. Wt: 205 g/mol
InChI Key: FAVVTWGBRTWHGH-UHFFFAOYSA-N
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Description

2,5-Pyrazinedicarbonyl dichloride is an organic compound with the chemical formula C₆H₂Cl₂N₂O₂. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two acyl chloride groups at the 2 and 5 positions of the pyrazine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Pyrazinedicarbonyl dichloride can be synthesized through the chlorination of 2,5-pyrazinedicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrazinedicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Pyrazinedicarbonyl dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,5-Pyrazinedicarbonyl dichloride is primarily based on its reactivity towards nucleophiles. The acyl chloride groups readily react with nucleophilic species, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride groups, which increases the electrophilicity of the carbonyl carbon atoms. The resulting products can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrazinedicarbonyl dichloride is unique due to the specific positioning of the acyl chloride groups, which influences its reactivity and the types of derivatives it can form. This compound’s distinct structure allows for the synthesis of unique molecules that may not be accessible through other similar compounds.

Properties

IUPAC Name

pyrazine-2,5-dicarbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVVTWGBRTWHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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